

Application Notes and Protocols: Cranad 2 for Research Use

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad 2 is a near-infrared (NIR) fluorescent probe specifically designed for the detection of Amyloid- β (A β) plaques, a primary pathological hallmark of Alzheimer's disease.[1][2][3][4] As a curcumin-derivatized compound, **Cranad 2** exhibits a high affinity for A β aggregates and possesses the crucial ability to penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[1][2][3][4][5] Its mechanism of action involves a significant increase in fluorescence intensity and a notable blue shift in its emission spectrum upon binding to A β aggregates, providing a high-contrast signal for imaging applications.[5][6][7][8]

These characteristics make **Cranad 2** a powerful probe for researchers investigating the progression of Alzheimer's disease, screening potential therapeutic agents, and conducting fundamental research into the mechanisms of amyloid plaque formation.

Physicochemical and Photophysical Properties

A summary of the key properties of **Cranad 2** is presented below for easy reference.



Property	Value	Reference
Chemical Name	(T-4)-[(1E,6E)-1,7-Bis[4- (dimethylamino)phenyl]-1,6- heptadiene-3,5-dionato- kO3,kO5]difluoroboron	[3][4][6]
CAS Number	1193447-34-5	[1][2][3][4][6]
Molecular Formula	C23H25BF2N2O2	[1][4][6]
Molecular Weight	410.26 g/mol	[1][3][4]
Binding Affinity (Kd)	38 nM for Aβ aggregates	[1][2][3][5][8]
Excitation Maximum (λex)	~640 nm (in PBS)	[3]
Emission Maximum (λem)	~805 nm (unbound in PBS), ~715 nm (bound to Aβ aggregates)	[3][5][7][8]
Fluorescence Increase	~70-fold upon binding to Aβ aggregates	[5][6][7][8]
Quantum Yield	0.006 (in PBS) to 0.40 (bound to Aβ aggregates)	[7]
log P	3	[5][8]
Purity	≥98% (HPLC)	[2][3][4]

Experimental Protocols

I. Synthesis of Cranad 2

The synthesis of **Cranad 2** is based on the procedure reported by Ran et al. (2009).[5][7][8][9] The process involves a key condensation reaction.

Materials:

• 4-(Dimethylamino)benzaldehyde



- 2,4-Pentanedione
- Boric anhydride
- Tri(n-butyl) borate
- N,N-Diisopropylethylamine (DIPEA)
- Boron trifluoride diethyl etherate (BF3.OEt2)
- Toluene
- Methanol
- · Ethyl acetate
- Hexane

Protocol:

- Step 1: Synthesis of the Curcumin Analog Precursor.
 - Dissolve 4-(dimethylamino)benzaldehyde and 2,4-pentanedione in a suitable solvent such as toluene.
 - Add boric anhydride and tri(n-butyl) borate to the mixture.
 - Add N,N-diisopropylethylamine (DIPEA) dropwise while stirring.
 - Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the mixture and perform an acidic workup.
 - Purify the resulting intermediate product by column chromatography on silica gel.
- Step 2: Formation of the Difluoroboron Complex (Cranad 2).



- Dissolve the purified curcumin analog precursor from Step 1 in a suitable solvent like toluene.
- Add boron trifluoride diethyl etherate (BF₃-OEt₂) to the solution.
- Stir the reaction mixture at room temperature for a specified period, again monitoring by TLC.
- Upon completion, quench the reaction and perform an appropriate workup.

II. Purification of Cranad 2

Purification is critical to ensure the high purity (≥98%) required for reliable experimental results.

Materials:

- Crude **Cranad 2** product
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane)
- High-performance liquid chromatography (HPLC) system (for purity analysis)

Protocol:

- Column Chromatography:
 - Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
 - Dissolve the crude Cranad 2 in a minimal amount of a suitable solvent (e.g., dichloromethane).
 - Load the dissolved sample onto the column.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient).



- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Cranad 2.
- Purity Assessment (HPLC):
 - Dissolve a small sample of the purified Cranad 2 in a suitable solvent (e.g., DMSO).[4]
 - Analyze the sample using a reverse-phase HPLC system with a suitable column (e.g., C18).
 - Use an appropriate mobile phase and detection wavelength to obtain a chromatogram.
 - The purity should be ≥98% for research applications.[2][3][4]

III. Application Protocol: In Vitro Detection of Aβ Aggregates

This protocol describes the use of **Cranad 2** to detect synthetic Aβ aggregates in a solution-based assay.

Materials:

- Synthetic Aβ peptide (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂)
- Phosphate-buffered saline (PBS), pH 7.4
- Cranad 2 stock solution (e.g., in DMSO)
- Fluorometer or plate reader capable of NIR fluorescence detection

Protocol:

- Preparation of Aβ Aggregates:
 - Prepare Aβ aggregates by incubating a solution of the Aβ peptide in PBS at 37°C for several days with gentle agitation, as described in the literature.
- Binding Assay:



- Prepare a series of dilutions of the Aβ aggregate solution in PBS.
- Add Cranad 2 to each dilution to a final concentration in the nanomolar range (e.g., 2.5 nM to 300 nM).
- Incubate the samples at room temperature for a short period to allow for binding.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of each sample using a fluorometer.
 - Set the excitation wavelength to approximately 640 nm and record the emission spectrum, noting the peak intensity around 715 nm.[7]
 - A significant increase in fluorescence intensity at 715 nm compared to a Cranad 2-only control indicates the presence of Aβ aggregates.

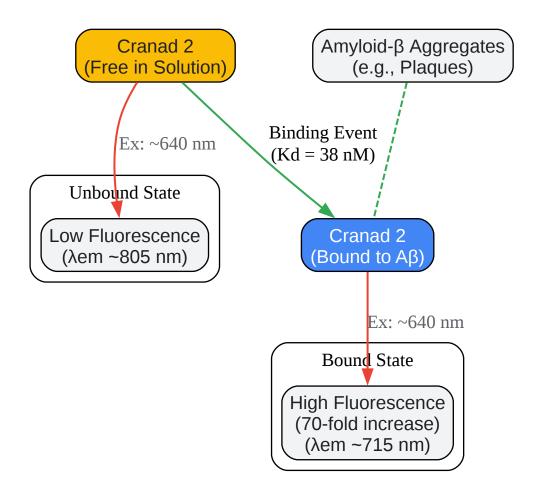
Visualizations



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Caption: Workflow for the synthesis, purification, and quality control of **Cranad 2**.





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Caption: Mechanism of **Cranad 2** fluorescence upon binding to Amyloid-β aggregates.

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